molecular formula C19H23FN2O4S B11063218 5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide

5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide

Cat. No.: B11063218
M. Wt: 394.5 g/mol
InChI Key: CWEAYEXNVUGETF-UHFFFAOYSA-N
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Description

5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide is a complex organic compound with a molecular formula of C({19})H({23})FN({2})O({4})S This compound is characterized by the presence of a sulfamoyl group attached to a fluorinated aromatic ring, and a benzamide moiety substituted with a methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide typically involves multiple steps:

  • Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with an amine to form the sulfamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Coupling with Benzamide: : The sulfamoyl intermediate is then coupled with 2-(3-methylbutoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO({3})) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH({2})) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO({2})) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can mimic natural substrates or inhibitors, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(2-methylbutoxy)benzamide: Similar structure but with a different alkoxy group.

Uniqueness

The presence of the fluorine atom in 5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes it a unique and valuable compound for various research applications.

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

5-[(3-fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide

InChI

InChI=1S/C19H23FN2O4S/c1-12(2)9-10-26-18-8-7-14(11-15(18)19(21)23)27(24,25)22-17-6-4-5-16(20)13(17)3/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23)

InChI Key

CWEAYEXNVUGETF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC(=C(C=C2)OCCC(C)C)C(=O)N

Origin of Product

United States

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